molecular formula C18H25NO13 B7796332 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Cat. No.: B7796332
M. Wt: 463.4 g/mol
InChI Key: LBTDRWMZFQVCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex oligosaccharide compound with the molecular formula C18H25NO13 and a molecular weight of 463.39 g/mol. This compound is characterized by its unique structure, which includes a nitrophenyl group and two alpha-D-mannopyranosyl units. It is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with alpha-D-mannopyranosyl chloride under controlled conditions. The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and more stringent purification processes to ensure the high purity required for research and pharmaceutical applications. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form nitrophenyl derivatives or carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield hydroxylamine derivatives or amines.

  • Substitution: Substitution reactions can lead to the formation of various glycosylated products.

Scientific Research Applications

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is widely used in scientific research due to its unique properties and applications:

  • Chemistry: It serves as a substrate in glycosylation reactions and is used to study enzyme specificity and activity.

  • Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycoprotein analysis.

  • Medicine: It is used in the development of glycomimetics and as a potential therapeutic agent in the treatment of certain diseases.

  • Industry: The compound finds applications in the production of glycoconjugates and other bioactive molecules.

Mechanism of Action

The mechanism by which 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways and cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can interact with glycosidases and glycosyltransferases, influencing their activity.

  • Pathways: It can modulate signaling pathways related to carbohydrate metabolism and cell surface recognition.

Comparison with Similar Compounds

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique in its structure and applications compared to other similar compounds. Some of the similar compounds include:

  • 4-Nitrophenyl alpha-D-mannopyranoside: A simpler glycoside used as a substrate for alpha-mannosidase.

  • 4-Nitrophenyl beta-D-mannopyranoside: A beta-anomer of the compound, differing in the glycosidic linkage.

  • 4-Nitrophenyl alpha-D-glucopyranoside: A structurally similar compound with a glucopyranosyl group instead of mannopyranosyl.

These compounds share the nitrophenyl group but differ in their sugar moieties, leading to variations in their biological and chemical properties.

Properties

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDRWMZFQVCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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